![molecular formula C13H17BClNO3 B13930244 1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone is a chemical compound that features a pyridine ring substituted with a chloro group and a dioxaborolane moiety. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-iodopyridine and bis(pinacolato)diboron.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, commonly known as Suzuki-Miyaura coupling. The reaction is typically performed in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone undergoes various types of chemical reactions:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. Major products formed from these reactions include various substituted pyridine derivatives and biaryl compounds.
Scientific Research Applications
1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone involves its ability to participate in various chemical reactions The dioxaborolane moiety acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds
Comparison with Similar Compounds
1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone can be compared with similar compounds such as:
- 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
These compounds share the dioxaborolane moiety but differ in their substituents on the aromatic ring, which can influence their reactivity and applications. The unique combination of the chloro group and dioxaborolane moiety in this compound makes it particularly useful for specific synthetic applications.
Properties
Molecular Formula |
C13H17BClNO3 |
|---|---|
Molecular Weight |
281.54 g/mol |
IUPAC Name |
1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C13H17BClNO3/c1-8(17)11-10(15)6-9(7-16-11)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3 |
InChI Key |
ZEUFTJJDKVPYER-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



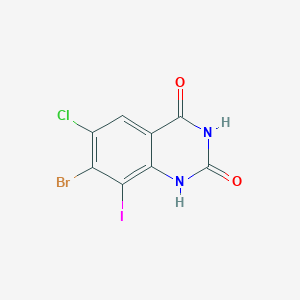
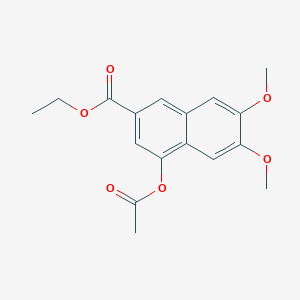
![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)
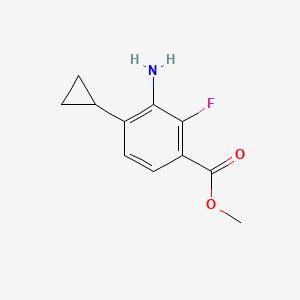


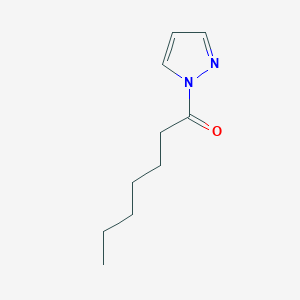
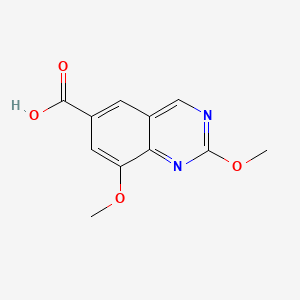
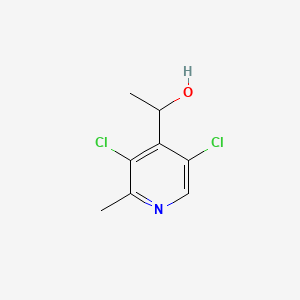
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
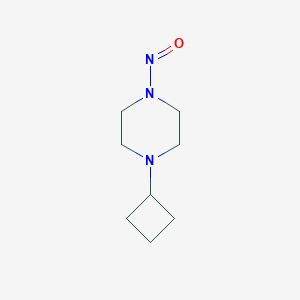
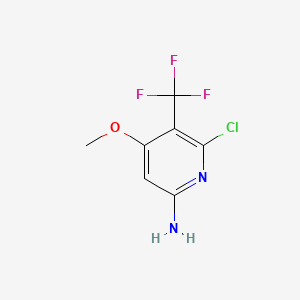
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
